Altertoxin I

Description

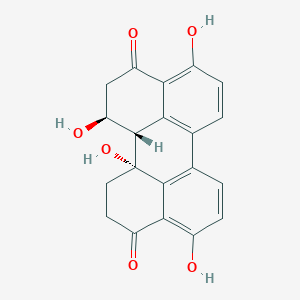

Structure

3D Structure

Properties

IUPAC Name |

(12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIALGLHOBXNAT-KPOBHBOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3C(CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@@H]3[C@H](CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971689 |

Source

|

| Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56258-32-3 |

Source

|

| Record name | Altertoxin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56258-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altertoxin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056258323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Altertoxin I: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altertoxin I (ATX-I) is a perylenequinone mycotoxin produced by various fungi of the genus Alternaria, notably Alternaria alternata.[1][2] As a contaminant in food and feed, it poses a potential health risk. However, its unique chemical scaffold and potent biological activities have also made it a subject of interest for therapeutic development. This document provides a comprehensive technical overview of the chemical structure, properties, and key biological functions of Altertoxin I, with a focus on its mechanisms of action and the experimental protocols used for its characterization.

Chemical Identity and Structure

Altertoxin I is characterized by a hexacyclic perylenequinone core. Its rigid, planar structure is fundamental to its biological interactions.

-

Chemical Name (IUPAC): (1S,12aR,12bS)-1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydro-3,10-perylenedione[3]

The stereochemistry of Altertoxin I is crucial for its biological activity. The molecule possesses several chiral centers, leading to a specific three-dimensional conformation.

(Note: While extensive research has been conducted, a complete, publicly available dataset of 1H and 13C NMR spectral assignments for Altertoxin I is not consistently reported in the literature. Researchers should rely on direct experimental analysis for unambiguous structure confirmation.)

Physicochemical and Biological Data

The following tables summarize the key quantitative data for Altertoxin I, compiled from various scientific sources.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to Off-White Powder | [1] |

| Purity | ≥95-97% | [1][3] |

| Solubility | Soluble in Dichloromethane (≥10 mg/mL), Ethanol (≥10 mg/mL) | [3] |

| Storage | -20°C | [1] |

Table 2: Summary of Biological Activities

| Activity | Description | Quantitative Data | Source(s) |

| Anti-HIV Activity | Inhibition of HIV-1 viral replication in A3.01 infected T-cells. | Complete inhibition at 2.20 µM | [4][5] |

| Topoisomerase II Inhibition | Inhibition of human topoisomerase IIα activity. | Initial inhibitory conc. = 50 µM | [6] |

| Bacterial Gyrase Inhibition | Inhibition of bacterial gyrase, the prokaryotic equivalent of topoisomerase II. | Initial inhibitory conc. = 50 µM | [6] |

| Immunosuppression | Suppression of the lipopolysaccharide (LPS)-mediated activation of the NF-κB pathway in monocytes. | Suppression observed at ≥ 1 µM | [7] |

| Antiestrogenic Effects | Suppression of estrogen-dependent alkaline phosphatase expression in Ishikawa cells. | Suppression observed at ≥ 2 µM | [7] |

| Cytotoxicity | General cytotoxic effects against various cell lines. | Data varies by cell line | [2] |

| Mutagenicity | Mutagenic activity against S. typhimurium. | Qualitative | [3] |

| Nrf2-ARE Pathway Interaction | In contrast to the structurally related Altertoxin II, ATX-I does not activate the Nrf2-ARE antioxidant response pathway. | No activation observed | [1][2][8] |

Key Biological Signaling Pathways

Altertoxin I has been shown to modulate critical cellular signaling pathways, notably inhibiting the pro-inflammatory NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB (p50/p65) dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of inflammatory genes. Altertoxin I has been demonstrated to suppress this activation, thereby exerting an immunosuppressive effect.[7]

Caption: Inhibition of the canonical NF-κB pathway by Altertoxin I.

Experimental Protocols and Methodologies

Detailed protocols for the isolation and characterization of Altertoxin I are often specific to the producing fungal strain and laboratory setup. Below are representative methodologies based on published literature.

General Strategy for Isolation and Purification

The isolation of Altertoxin I typically involves solvent extraction from a fungal culture followed by chromatographic purification.

Caption: General experimental workflow for Altertoxin I isolation and testing.

-

Fungal Cultivation: Alternaria alternata is cultured on a suitable solid substrate (e.g., rice, wheat) for several weeks to allow for secondary metabolite production.

-

Extraction: The culture material is homogenized and extracted with an organic solvent mixture, such as acetonitrile/water (e.g., 84:16 v/v), to partition the mycotoxins into the liquid phase.[9]

-

Purification: The crude extract is concentrated and subjected to purification. A common method is solid-phase extraction (SPE) using a C18 stationary phase. The column is washed to remove polar impurities, and the fraction containing Altertoxin I is then eluted with a less polar solvent.[9] Further purification may be achieved using semi-preparative HPLC.

-

Identification: The purified compound is identified and characterized using high-resolution mass spectrometry (HRMS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Representative Protocol: Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.[6]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer containing Tris-HCl, KCl, MgCl₂, ATP, and DTT.

-

Compound Addition: Add Altertoxin I (typically dissolved in DMSO) to the reaction mixture at various concentrations. Include a solvent control (DMSO only) and a positive control inhibitor (e.g., etoposide).

-

Enzyme and Substrate: Add human topoisomerase IIα enzyme to the mixture, followed by the substrate, catenated kDNA.

-

Incubation: Incubate the reaction at 37°C for approximately 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS (to dissociate the enzyme) and proteinase K (to digest the enzyme).

-

Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).

-

Analysis: Visualize the DNA under UV light. In the absence of an inhibitor, the enzyme will decatenate the kDNA, which will migrate as open circular and linear DNA. In the presence of an effective inhibitor like Altertoxin I, the kDNA will remain in its catenated form, which is trapped in the loading well or migrates as a high-molecular-weight smear.

Representative Protocol: Anti-HIV Reverse Transcriptase Assay

This cell-based assay quantifies the inhibition of viral replication by measuring the activity of reverse transcriptase (RT), an essential enzyme for the HIV life cycle.[4]

-

Cell Culture: Culture a susceptible T-cell line (e.g., A3.01) in appropriate media.

-

Infection and Treatment: Infect the cells with a known titer of HIV-1. Immediately after infection, treat the cells with various concentrations of Altertoxin I. Include a no-drug control and a positive control (e.g., AZT).

-

Incubation: Incubate the cultures for several days, allowing for multiple rounds of viral replication.

-

Supernatant Collection: At the peak of virus production (typically 5-7 days post-infection), collect the cell culture supernatant.

-

RT Activity Measurement: Perform a reverse transcriptase activity assay on the supernatant. This typically involves using a non-radioactive ELISA-based kit that measures the incorporation of labeled nucleotides onto a template primer by the RT enzyme.

-

Data Analysis: Calculate the percentage of RT activity inhibition for each concentration of Altertoxin I relative to the no-drug control.

Conclusion

Altertoxin I is a structurally complex mycotoxin with a compelling profile of potent biological activities, including anti-HIV, topoisomerase inhibition, and immunosuppressive properties. Its ability to interfere with fundamental cellular processes like DNA topology and inflammatory signaling makes it a valuable tool for chemical biology and a potential scaffold for drug development. However, its inherent cytotoxicity and mutagenicity necessitate careful consideration and further investigation into its mechanisms of action and structure-activity relationships. The methodologies outlined in this guide provide a framework for the continued exploration of this fascinating natural product.

References

- 1. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. Altertoxins with potent anti-HIV activity from Alternaria tenuissima QUE1Se, a fungal endophyte of Quercus emoryi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altertoxins with potent anti-HIV activity from Alternaria tenuissima QUE1Se, a fungal endophyte of Quercus emoryi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Altertoxin I from Alternaria Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altertoxin I (ATX-I) is a perylene quinone mycotoxin produced by various species of the Alternaria fungus, a common contaminant of food and feed products.[1] First identified among a diverse group of over 70 toxic secondary metabolites from this genus, ATX-I has garnered significant scientific interest due to its potent biological activities.[2][3] These activities include mutagenic, anti-HIV, immunosuppressive, and antiestrogenic properties.[1][2][4] Structurally, ATX-I is a complex aromatic compound that poses a challenge for total synthesis, making its isolation from fungal cultures a critical process for research and toxicological studies.[5] This guide provides an in-depth overview of the discovery, isolation protocols, and physicochemical characteristics of Altertoxin I, presenting key data and methodologies for scientific and drug development applications.

Discovery and Initial Characterization

Fungi of the genus Alternaria are recognized as prolific producers of a wide array of secondary metabolites.[6] Within this chemical diversity, Altertoxin I was identified as a significant mycotoxin.[6] Early investigations into the mutagenicity of Alternaria metabolites identified altertoxins I, II, and III as notable compounds.[1] The structure of Altertoxin I was elucidated through chemical and physicochemical methods, revealing its perylenequinone framework.[7]

Subsequent research has focused on its biological effects. For instance, ATX-I has been shown to reduce the supercoiling activity of DNA gyrase and exhibits nearly complete inhibition of HIV-1 viral replication in infected A3.01 cells.[1] More recently, a toxicity-guided fractionation of a complex Alternaria alternata extract identified Altertoxin I as a key contributor to the extract's immunosuppressive and antiestrogenic effects.[2][4][8]

Experimental Protocols for Isolation and Purification

The isolation of Altertoxin I from fungal cultures is a multi-step process involving fungal cultivation, extraction of the mycotoxin mixture, and subsequent chromatographic purification. The following protocols are a composite of methodologies described in the literature.[2][9][10]

Fungal Strain and Cultivation

-

Fungal Strain : Alternaria alternata (e.g., strain DSM 62010) is a known producer of Altertoxin I.[2][9]

-

Culture Medium : The fungus is typically grown on a solid substrate to maximize secondary metabolite production. Long-grain rice is a commonly used substrate.[2][9] Other media such as Potato Dextrose Agar (PDA) have also been shown to be suitable for the production of ATX-I.[11]

-

Incubation : The inoculated substrate is incubated for a period of 21 days to allow for sufficient fungal growth and mycotoxin production.[2]

Extraction of Crude Mycotoxin Mixture

-

Initial Extraction : The fungal culture is extracted with an organic solvent. A common method involves using a mixture of acetonitrile and water (e.g., 84:16 v/v).[12] A simple extraction with 90% ethanol has also been reported.[10]

-

Shaking and Centrifugation : The mixture is agitated on a horizontal shaker for approximately one hour to ensure thorough extraction.[12] Following extraction, the mixture is centrifuged to separate the supernatant containing the mycotoxins from the solid fungal mass.[12]

-

Evaporation : The solvent from the supernatant is evaporated under reduced pressure (e.g., using a rotary evaporator at 40 °C) to yield a crude extract.[12]

Chromatographic Purification

The crude extract contains a complex mixture of mycotoxins.[2] Purification of Altertoxin I is typically achieved through one or more chromatographic steps.

-

Solid-Phase Extraction (SPE) : For initial cleanup, the crude extract can be passed through a C18 SPE cartridge.[12]

-

Conditioning : The cartridge is preconditioned with methanol and then water.

-

Loading : The sample, redissolved in an appropriate solvent, is loaded onto the cartridge.

-

Washing : The cartridge is washed with a low-organic-content solvent (e.g., acetonitrile/water, 1.5:8.5 v/v) to remove polar impurities.[12]

-

Elution : The analytes, including Altertoxin I, are eluted with a higher-organic-content solvent like methanol.[12]

-

-

Supercritical Fluid Chromatography (SFC) : For higher resolution separation, SFC can be employed to fractionate the complex extract.[2][4] This technique allows for the isolation of individual mycotoxins based on their polarity and molecular weight.

-

Analysis and Quantification : Fractions are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify Altertoxin I.[2][12]

Quantitative Data and Physicochemical Properties

This section summarizes the key quantitative data for Altertoxin I.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₆O₆ | [13] |

| Molecular Weight | 352.34 g/mol | [13] |

| Appearance | Crystalline solid | [10] |

| UV Absorption Maximum | 296 nm | [10] |

| Biological Activity (IC₅₀ / Effective Concentration) | ||

| - NF-κB Pathway Suppression | ≥ 1 µM | [2][4] |

| - Anti-estrogenic Activity | ≥ 2 µM | [2][8] |

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of Altertoxin I from Alternaria cultures.

Signaling Pathway: Inhibition of NF-κB Activation

Altertoxin I has been identified as an inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][4] This pathway is a crucial regulator of immune and inflammatory responses.

Conclusion

Altertoxin I represents a significant mycotoxin from Alternaria species with a range of potent biological activities that are of high interest to the fields of toxicology, pharmacology, and drug development. While its complex structure makes chemical synthesis demanding, established protocols for its isolation from fungal cultures provide a reliable source of the compound for research purposes. The methodologies detailed in this guide, from cultivation to purification and analysis, offer a framework for obtaining Altertoxin I for further investigation into its mechanisms of action and potential therapeutic applications. The continued study of Altertoxin I is crucial for both assessing the risks it poses as a food contaminant and exploring its potential as a lead compound in drug discovery.

References

- 1. Altertoxin 1 - LKT Labs [lktlabs.com]

- 2. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alternaria mycotoxins: an overview of chemical characterization, ...: Ingenta Connect [ingentaconnect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro interactions of Alternaria mycotoxins, an emerging class of food contaminants, with the gut microbiota: a bidirectional relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Altertoxin I | C20H16O6 | CID 104860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biosynthesis pathway of Altertoxin I in Alternaria alternata

An In-depth Technical Guide to the Biosynthesis of Altertoxin I in Alternaria alternata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altertoxin I (ATX-I) is a perylene quinone mycotoxin produced by the ubiquitous fungus Alternaria alternata. As a common contaminant of food and feed, ATX-I and its derivatives pose a potential threat to human and animal health. Understanding the biosynthesis of this complex secondary metabolite is critical for developing strategies to control its production and for potentially harnessing its bioactive properties. This technical guide provides a comprehensive overview of the current knowledge on the ATX-I biosynthetic pathway, detailing the key enzymes, genetic regulation, and the crucial link to the fungal melanin pathway. It includes a summary of available quantitative data and detailed experimental protocols for key molecular and analytical techniques.

The Biosynthesis Pathway of Altertoxin I

The biosynthesis of Altertoxin I is not governed by a single, dedicated gene cluster. Instead, A. alternata cleverly utilizes the majority of the enzymatic machinery responsible for producing 1,8-dihydroxynaphthalene (DHN) melanin, a pigment essential for the fungus's survival and virulence[1]. The pathways for melanin and ATX-I are largely shared, diverging only at the final steps. This shared pathway is spatially regulated, with DHN-melanin being synthesized predominantly in spores and aerial hyphae, while altertoxins are formed in the substrate hyphae[1].

The Polyketide Backbone Assembly

The pathway is initiated by a promiscuous, non-reducing polyketide synthase known as PksA [1]. This enzyme utilizes acetyl-CoA and malonyl-CoA to produce a range of polyketide products, including a pentaketide (1,3,6,8-tetrahydroxynaphthalene, T4HN), a hexaketide (AT4HN), and a heptaketide (YWA1)[1]. While all three can be channeled into the DHN-melanin pathway in aerial structures, T4HN serves as the direct precursor for the altertoxin branch in the substrate hyphae[1].

Enzymatic Conversions to the Branch Point Intermediate

Following its synthesis by PksA, the T4HN precursor undergoes a series of enzymatic modifications common to both melanin and altertoxin biosynthesis:

-

Reduction: T4HN is reduced to scytalone. This step is catalyzed by at least two T4HN reductases, Brm2 and Brm3 , which are both essential for PQ and melanin production[1].

-

Dehydration: The scytalone dehydratase, Brm1 , removes a water molecule from scytalone to form 1,3,8-trihydroxynaphthalene (T3HN)[1].

-

Further Conversions: T3HN is subsequently converted through the intermediate vermelone to 1,8-dihydroxynaphthalene (1,8-DHN) .

The 1,8-DHN Branch Point and Final Dimerization

The molecule 1,8-DHN is the critical branch point where the pathways for melanin and Altertoxin I diverge[1].

-

For Melanin Synthesis: In aerial hyphae, laccases (such as LccB, LccC, LccD, and LccF) catalyze the oxidative polymerization of 1,8-DHN into the dark melanin pigment[1].

-

For Altertoxin I Synthesis: In substrate hyphae, two molecules of 1,8-DHN are proposed to undergo a dimerization and subsequent oxidative modifications to form the characteristic perylene quinone scaffold of Altertoxin I. Crucially, the specific enzyme or enzyme complex that catalyzes this dimerization step has not yet been identified and remains a key knowledge gap in the field [1].

Genetic Regulation: The CmrA Transcription Factor

The spatial and differential regulation of melanin versus altertoxin production is tightly controlled. The key player in this regulation is the transcription factor CmrA . The production of perylene quinones, including Altertoxin I, is strictly dependent on CmrA[1]. Deletion or silencing of the cmrA gene abolishes the production of altertoxins, while melanin synthesis can still proceed to some extent[1]. CmrA controls the expression of several key pathway genes, including the dehydratase (brm1) and the reductase (brm3), thereby directing the flux of intermediates towards the final products in a location-specific manner[1].

Quantitative Data Summary

Quantitative data on the biosynthesis of Altertoxin I is sparse in the literature. Most studies provide qualitative analysis via techniques like TLC or focus on the quantification of final products in culture extracts or contaminated foodstuffs rather than a systematic analysis of pathway intermediates. The tables below summarize relevant data from published studies.

Table 1: Mycotoxin Concentrations in A. alternata Culture Extract (Data sourced from a study investigating the in vivo metabolism of mycotoxins in rats)

| Mycotoxin | Concentration in Dosing Solution (µg/mL) |

| Altertoxin I | 16.0 |

| Alterperylenol | 20.0 |

| Alternariol (AOH) | 4.0 |

| Alternariol monomethyl ether (AME) | 2.5 |

| Tenuazonic acid (TeA) | 16.0 |

| Source: Puntscher et al. (2018), Toxicology Letters.[2] |

Table 2: In Vivo Recovery of Altertoxin I in Rats (24h post-administration) (Data shows the percentage of the administered dose recovered in excreta)

| Matrix | % Recovery of Altertoxin I |

| Urine | up to 0.5% |

| Feces | up to 15% |

| Source: Puntscher et al. (2018), Toxicology Letters.[2] |

Note: A significant knowledge gap exists in the quantitative analysis of pathway intermediates (e.g., T4HN, 1,8-DHN) and final products (ATX-I) in wild-type strains versus key gene-deletion mutants (e.g., ΔpksA, ΔcmrA). Such data would be invaluable for fully elucidating pathway flux and regulation.

Experimental Protocols

The study of the Altertoxin I pathway requires a combination of molecular genetics and analytical chemistry. The following sections detail the methodologies for key experiments.

Gene Inactivation via CRISPR/Cas9

The CRISPR/Cas9 system has been successfully established for efficient gene knockout in A. alternata, targeting key pathway genes like pksA and brm2[3]. This protocol is foundational for functional genomics studies.

Detailed Methodology:

-

sgRNA Design and Vector Construction:

-

Design one or two single guide RNAs (sgRNAs) targeting the initial exons of the target gene (e.g., pksA, cmrA) to ensure a functional knockout. Use bioinformatics tools to minimize off-target effects.

-

Synthesize and clone the sgRNA sequences into a fungal expression vector containing the Cas9 nuclease gene under a strong constitutive promoter (e.g., gpdA). The vector should also contain a selection marker, such as hygromycin B phosphotransferase (hph).

-

-

Protoplast Preparation and Transformation:

-

Grow A. alternata mycelium in liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.

-

Harvest and wash the mycelium. Digest the cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.8 M KCl).

-

Purify the resulting protoplasts by filtration and centrifugation.

-

Transform the protoplasts with the CRISPR/Cas9 vector (5-10 µg) using a polyethylene glycol (PEG)-mediated method.

-

-

Selection and Strain Purification:

-

Plate the transformed protoplasts on regeneration medium (e.g., Czapek-Dox agar with an osmotic stabilizer) containing the appropriate selective agent (e.g., hygromycin B).

-

Incubate for 5-7 days until resistant colonies appear.

-

Due to the multinucleated nature of A. alternata, it is critical to purify transformants to achieve homokaryons. This is done by several rounds of single-spore isolation or protoplast regeneration from the primary transformants[3].

-

-

Mutant Verification:

-

Extract genomic DNA from purified transformants.

-

Use PCR with primers flanking the target site to screen for deletions or insertions (indels).

-

Confirm the exact mutation by Sanger sequencing of the PCR amplicons.

-

Metabolite Extraction and Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific quantification of Altertoxin I and other mycotoxins.

Methodology:

-

Sample Preparation (Fungal Culture):

-

Grow the A. alternata strain (wild-type or mutant) on a suitable solid medium (e.g., Potato Dextrose Agar) or in liquid culture for 7-21 days.

-

Excise and weigh agar plugs or harvest mycelium and culture filtrate.

-

Perform a liquid-liquid extraction. A common solvent system is a mixture of acetonitrile, water, and acetic acid.

-

Homogenize the sample with the extraction solvent, vortex, and sonicate.

-

Centrifuge to pellet debris. Collect the supernatant.

-

The extract can be concentrated under a nitrogen stream and reconstituted in the initial mobile phase (a "dilute-and-shoot" approach is also common)[4].

-

-

HPLC-MS/MS Analysis:

-

Chromatography System: UPLC/HPLC system (e.g., Agilent 1290, Waters ACQUITY)[5].

-

Column: A reverse-phase C18 column (e.g., Hypersil GOLD C-18, 100 mm × 2.1 mm, 1.9 µm) is typically used[5].

-

Mobile Phase: A gradient of water with a small percentage of formic acid or ammonium formate (Mobile Phase A) and acetonitrile or methanol with the same additive (Mobile Phase B).

-

Mass Spectrometer: A tandem quadrupole (e.g., Waters Xevo TQ-S) or a high-resolution mass spectrometer (e.g., Thermo Q-Exactive Orbitrap)[5][6].

-

Ionization: Heated Electrospray Ionization (HESI), typically in negative mode (ESI-) for altertoxins, which readily form [M-H]⁻ ions[6].

-

Detection: Multiple Reaction Monitoring (MRM) mode for tandem quadrupole instruments. This involves selecting the precursor ion (e.g., m/z 351.0 for ATX-I) and monitoring for specific product ions after fragmentation.

-

-

Quantification:

-

Prepare a calibration curve using a certified analytical standard of Altertoxin I.

-

Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve. The use of matrix-matched standards or stable isotope-labeled internal standards is recommended for complex matrices to correct for matrix effects.

-

References

- 1. researchgate.net [researchgate.net]

- 2. First insights into Alternaria multi-toxin in vivo metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of CRISPR/Cas9 in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolite Analysis of Alternaria Mycotoxins by LC-MS/MS and Multiple Tools [mdpi.com]

- 6. mdpi.com [mdpi.com]

Altertoxin I: A Technical Guide to its Mutagenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altertoxin I (ATX-I) is a mycotoxin produced by fungi of the Alternaria genus, frequent contaminants of various food and feedstuffs. This technical guide provides a comprehensive overview of the mutagenic and genotoxic properties of ATX-I. It is established that ATX-I is a mutagen, capable of inducing both frameshift and base-pair substitution mutations in bacterial systems. In vivo studies in rodent models have demonstrated its potential to cause DNA damage. The mechanisms underlying its genotoxicity are multifaceted, involving the inhibition of essential enzymes such as DNA gyrase and topoisomerase II, and modulation of key cellular signaling pathways, including the NF-κB pathway. This document synthesizes the available quantitative data, details the experimental protocols used for its assessment, and visualizes the implicated molecular pathways to serve as a resource for researchers and professionals in toxicology and drug development.

Introduction

Alternaria mycotoxins are a diverse group of secondary metabolites that pose a potential risk to human and animal health due to their widespread occurrence in the food chain. Among these, Altertoxin I (ATX-I), a perylene derivative, has been the subject of toxicological evaluation to determine its mutagenic and genotoxic potential. Understanding the mechanisms by which ATX-I interacts with cellular systems to induce genetic damage is crucial for risk assessment and the development of potential therapeutic interventions. This guide provides an in-depth analysis of the mutagenic profile of ATX-I, supported by quantitative data from key studies, detailed experimental methodologies, and visual representations of its molecular interactions.

Mutagenic and Genotoxic Activity

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Altertoxin I has been shown to be mutagenic in various strains of Salmonella typhimurium, indicating its ability to induce gene mutations. The mutagenic activity has been observed both with and without metabolic activation (S9 fraction), suggesting that both the parent compound and its metabolites are capable of inducing mutations.

Data Presentation: Ames Test Results for Altertoxin I

The following table summarizes the mutagenic activity of Altertoxin I in the Ames test, as reported by Stack and Prival (1986). The data represents the number of revertant colonies per plate at various concentrations of ATX-I.

| Salmonella typhimurium Strain | Metabolic Activation (S9) | ATX-I Concentration (µ g/plate ) | Mean Revertants/Plate | Spontaneous Revertants/Plate |

| TA98 (Frameshift Mutations) | Without | 0.018 | 30 | 25 |

| 0.06 | 45 | |||

| 0.18 | 70 | |||

| 0.6 | 150 | |||

| 1.8 | 250 | |||

| 6 | 400 | |||

| 18 | 500 | |||

| 60 | 300 | |||

| With | 0.018 | 40 | 30 | |

| 0.06 | 60 | |||

| 0.18 | 100 | |||

| 0.6 | 200 | |||

| 1.8 | 350 | |||

| 6 | 500 | |||

| 18 | 600 | |||

| 60 | 400 | |||

| TA100 (Base-pair Substitutions) | Without | 0.018 | 120 | 110 |

| 0.06 | 150 | |||

| 0.18 | 200 | |||

| 0.6 | 300 | |||

| 1.8 | 400 | |||

| 6 | 500 | |||

| 18 | 400 | |||

| 60 | 200 | |||

| With | 0.018 | 130 | 120 | |

| 0.06 | 180 | |||

| 0.18 | 250 | |||

| 0.6 | 400 | |||

| 1.8 | 500 | |||

| 6 | 600 | |||

| 18 | 500 | |||

| 60 | 300 | |||

| TA1537 (Frameshift Mutations) | Without | 0.018 | 15 | 10 |

| 0.06 | 25 | |||

| 0.18 | 40 | |||

| 0.6 | 80 | |||

| 1.8 | 150 | |||

| 6 | 250 | |||

| 18 | 300 | |||

| 60 | 200 | |||

| With | 0.018 | 20 | 15 | |

| 0.06 | 35 | |||

| 0.18 | 60 | |||

| 0.6 | 120 | |||

| 1.8 | 200 | |||

| 6 | 300 | |||

| 18 | 350 | |||

| 60 | 250 |

Data extracted from a review citing Stack and Prival, 1986.

In Vivo Genotoxicity Studies

A 28-day study in male Sprague-Dawley rats evaluated the in vivo genotoxicity of ATX-I using a multi-endpoint assessment that included the micronucleus test and the comet assay. The results from this study indicated that ATX-I could cause DNA damage in vivo. However, the study also suggested that at relatively low doses, ATX-I may not exhibit direct genotoxicity but could lead to organ damage in the liver, kidney, and spleen.

Data Presentation: In Vivo Genotoxicity of Altertoxin I in Rats

The following table summarizes the findings from the 28-day in vivo study by Zhu et al. (2022).

| Assay | Species/Strain | Doses Administered | Route of Administration | Duration | Key Findings |

| Micronucleus Test | Sprague-Dawley Rats (male) | 1.10 µg/kg bw/day and 5.51 µg/kg bw/day | Oral gavage | 28 days | No significant increase in micronuclei formation was observed. |

| Comet Assay | Sprague-Dawley Rats (male) | 1.10 µg/kg bw/day and 5.51 µg/kg bw/day | Oral gavage | 28 days | Genotoxic endpoints indicated that ATX-I could cause DNA damage. |

Mechanisms of Action

The mutagenic and genotoxic effects of Altertoxin I are believed to be mediated through several mechanisms at the molecular level.

Inhibition of DNA Gyrase and Topoisomerase II

ATX-I has been shown to inhibit the activity of both bacterial DNA gyrase and human topoisomerase II. These enzymes are crucial for maintaining DNA topology during replication, transcription, and repair. Their inhibition can lead to the accumulation of DNA strand breaks and genomic instability.

Data Presentation: Inhibitory Concentrations of Altertoxin I

| Enzyme | Assay | Initial Inhibitory Concentration |

| Human Topoisomerase IIα | Decatenation Assay | 50 µM |

| Bacterial DNA Gyrase | Supercoiling Assay | 50 µM |

Data from Jarolim et al., 2017.

Modulation of Cellular Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating immune and inflammatory responses, as well as cell survival. Studies have shown that Altertoxin I can suppress the lipopolysaccharide (LPS)-mediated activation of the NF-κB pathway in monocytic cells at concentrations of 1 µM and higher. This immunosuppressive activity may have implications for the overall toxicological profile of ATX-I.

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. While other Alternaria toxins, such as Altertoxin II, are potent activators of this pathway, studies have indicated that Altertoxin I does not share this mechanism of action and does not significantly activate the Nrf2-ARE pathway.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

-

Bacterial Strains: S. typhimurium strains TA98 (for frameshift mutagens), TA100, and TA1535 (for base-pair substitution mutagens) are commonly used.

-

Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation in mammals.

-

Procedure (Plate Incorporation Method):

-

A small volume of an overnight bacterial culture is mixed with the test compound at various concentrations and molten top agar.

-

For tests with metabolic activation, the S9 mix is also added to this mixture.

-

The mixture is poured onto a minimal glucose agar plate (lacking histidine).

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Micronucleus Assay

Principle: The micronucleus test is used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indicator of genotoxic exposure.

Methodology:

-

Animal Model: Typically, rodents such as rats or mice are used.

-

Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a negative control group are also included.

-

Sample Collection: At appropriate time points after the final dose (e.g., 24 hours), bone marrow or peripheral blood is collected.

-

Slide Preparation: The collected cells (e.g., polychromatic erythrocytes from bone marrow) are smeared onto microscope slides and stained.

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a large number of cells (e.g., 2000 PCEs per animal) under a microscope. A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the control group indicates a positive result.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When lysed cells are subjected to electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.

Methodology:

-

Animal Model and Dosing: Similar to the micronucleus assay, rodents are treated with the test substance at various doses.

-

Cell Isolation: After a specific time, tissues of interest (e.g., liver, peripheral blood) are collected, and a single-cell suspension is prepared.

-

Slide Preparation: The isolated cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the "comets" are visualized using a fluorescence microscope.

-

Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA) or the tail moment. A significant increase in these parameters in treated animals compared to controls indicates DNA damage.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known interactions of Altertoxin I with cellular signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by Altertoxin I.

Experimental Workflows

The following diagrams outline the general workflows for the key genotoxicity assays discussed.

Caption: General workflow for the Ames test.

Caption: General workflow for the in vivo micronucleus assay.

Caption: General workflow for the in vivo comet assay.

Conclusion

Altertoxin I is a mycotoxin with clear mutagenic properties, as demonstrated by the Ames test, where it induces both frameshift and base-pair substitution mutations. Its genotoxic potential is further supported by in vivo studies indicating its capacity to cause DNA damage. The mechanisms of action are complex and involve the inhibition of critical DNA-modifying enzymes, DNA gyrase and topoisomerase II, as well as the modulation of the NF-κB signaling pathway. This technical guide provides a consolidated resource for understanding the mutagenic profile of Altertoxin I, which is essential for ongoing research into its toxicological significance and for the development of strategies to mitigate its potential health risks. Further research is warranted to fully elucidate the dose-response relationships in vivo and the long-term consequences of exposure.

Genotoxicity of Altertoxin I in Mammalian Cells: A Technical Guide

Executive Summary: Altertoxin I (ATX-I) is a perylene quinone mycotoxin produced by fungi of the Alternaria genus, common contaminants in food and feed. While its structural analog, Altertoxin II (ATX-II), is a well-documented potent genotoxin, the data on ATX-I is considerably more limited. This technical guide synthesizes the current state of knowledge regarding the genotoxicity of ATX-I in mammalian cells. Available in vivo studies in rodents suggest that at relatively low doses, ATX-I may not be a direct genotoxin but can induce histopathological damage and cause some level of DNA damage. Mechanistically, ATX-I has been shown to activate the Aryl Hydrocarbon Receptor (AhR) pathway, a key regulator of xenobiotic metabolism. However, unlike ATX-II, it does not appear to activate the Nrf2-ARE antioxidant response pathway. This document provides a detailed overview of the experimental data, protocols, and known cellular pathways, highlighting the existing data gaps and guiding future research for professionals in toxicology and drug development.

In Vivo Genotoxicity Assessment

The most comprehensive evaluation of ATX-I's genotoxicity in vivo comes from a 28-day study in Sprague-Dawley rats. This research provides critical insights into the systemic effects and DNA-damaging potential of the mycotoxin following repeated oral exposure.

Experimental Protocol: 28-Day Rodent Multi-Endpoint Assay

A novel multi-endpoint genotoxicity platform was applied to assess the effects of ATX-I in male Sprague-Dawley rats[1].

-

Test System: Male Sprague-Dawley (SD) rats were randomized into five groups (n=6 per group)[1].

-

Treatment Groups: The study included a positive control (N-ethyl-N-nitrosourea, 40 mg/kg bw/d), two solvent controls (PBS and corn oil), and two ATX-I treatment groups[1].

-

Dosing: ATX-I was administered daily for 28 consecutive days via oral gavage at low (1.10 μg/kg bw/d) and high (5.51 μg/kg bw/d) doses[1].

-

Endpoints Measured:

Data Presentation: Summary of In Vivo Findings

The 28-day study revealed a distinction between general organ toxicity and direct genotoxic events[1].

| Parameter | Low-Dose ATX-I (1.10 μg/kg bw/d) | High-Dose ATX-I (5.51 μg/kg bw/d) | Key Findings |

| Histopathology | Damage observed in liver, kidney, and spleen[1]. | Damage observed in liver, kidney, and spleen[1]. | ATX-I induces organ damage at the tested doses[1]. |

| Hematology & Biochemistry | No significant changes[1]. | No significant changes[1]. | Systemic toxicity is not reflected in blood parameters[1]. |

| Comet Assay | Indicated DNA damage[1]. | Indicated DNA damage[1]. | ATX-I can cause DNA strand breaks in vivo[1]. |

| Pig-a & Micronucleus Assays | No direct genotoxicity observed[1]. | No direct genotoxicity observed[1]. | ATX-I may not be a direct mutagen or clastogen at these doses[1]. |

Experimental Workflow

In Vitro Genotoxicity and Mechanistic Pathways

In vitro data on ATX-I is sparse, especially when compared to the extensive research on ATX-II. However, existing studies point towards specific molecular interactions and signaling pathway activations that are crucial for understanding its mode of action.

Interaction with Cellular Machinery

-

Topoisomerase Inhibition: In cell-free assays, perylene quinones including ATX-I were found to inhibit the catalytic activity of topoisomerase IIα. However, they act as catalytic inhibitors rather than topoisomerase poisons and require higher concentrations to achieve this effect compared to those at which ATX-II induces cellular DNA damage[2][3]. This suggests that topoisomerase inhibition is not the primary mechanism of genotoxicity for ATX-I at physiologically relevant concentrations[3].

Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway

ATX-I is a known activator of the AhR signaling pathway, which regulates the expression of xenobiotic-metabolizing enzymes like Cytochrome P450 (CYP) 1A1[4].

-

Mechanism: Upon entering the cell, ATX-I binds to the cytosolic AhR, causing it to translocate into the nucleus. There, it dimerizes with the ARNT protein and binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription of target genes[4][5]. This activation can lead to the metabolic transformation of ATX-I, a process that could potentially result in the formation of more reactive, DNA-damaging metabolites.

Comparative Interaction with the Nrf2-ARE Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. While the potent genotoxin ATX-II is a known activator of this pathway, studies have demonstrated that ATX-I does not share this mechanism of action[6]. This is a critical point of divergence in their toxicological profiles.

-

Altertoxin II: Activates the pathway, leading to the transcription of antioxidant enzymes[6].

-

Altertoxin I: Fails to trigger a response in the Nrf2-ARE system, suggesting it is a weaker inducer of oxidative stress or interacts differently with cellular sensors like Keap1[6].

Comparative Genotoxicity Profile: ATX-I vs. ATX-II

To contextualize the genotoxic potential of ATX-I, it is essential to compare it with its more potent analog, ATX-II.

| Feature | Altertoxin I (ATX-I) | Altertoxin II (ATX-II) |

| Mutagenicity | Data is limited; not directly mutagenic in in vivo Pig-a assay[1]. | Highly mutagenic; at least 50 times more potent than other Alternaria toxins in some assays[2][7]. |

| DNA Damage | Induces DNA strand breaks in vivo (Comet Assay)[1]. | Potent inducer of DNA strand breaks[7]. Forms bulky DNA adducts[8]. |

| Topoisomerase IIα Inhibition | Catalytic inhibitor at high concentrations[3]. | Catalytic inhibitor; not considered a primary mechanism of genotoxicity[2][3]. |

| AhR Pathway Activation | Yes, induces CYP1 enzyme activity[4]. | Yes, induces CYP1 enzyme activity[4]. |

| Nrf2-ARE Pathway Activation | No[6]. | Yes, potent activator[6]. |

| Cell Cycle Arrest | Not reported. | Does not affect the cell cycle of V79 cells[7]. |

Conclusion and Future Directions

The available evidence indicates that Altertoxin I possesses genotoxic properties, though it is significantly less potent than its counterpart, ATX-II. Its mode of action in mammalian cells appears to be complex, involving the activation of metabolic pathways like AhR, which could lead to toxic bioactivation, and the induction of DNA damage, as seen in in vivo studies[1][4]. However, its inability to activate the Nrf2 antioxidant pathway suggests a different and likely less aggressive mechanism of toxicity compared to ATX-II[6].

Key Data Gaps and Research Recommendations:

-

Comprehensive In Vitro Assessment: There is a critical need for studies evaluating ATX-I in a standard battery of in vitro genotoxicity tests, including the micronucleus assay and chromosomal aberration tests in mammalian cells, to clarify its potential as a clastogen.

-

Mechanism of DNA Damage: The specific type of DNA damage induced by ATX-I (e.g., oxidative lesions, adducts) remains to be elucidated.

-

Metabolic Activation: Research should focus on identifying the metabolites of ATX-I formed via CYP enzymes and assessing their respective genotoxic potentials.

-

Mixture Toxicity: As Alternaria toxins typically occur in mixtures, the genotoxic effects of ATX-I in combination with other mycotoxins warrant investigation to understand synergistic or antagonistic interactions[4].

References

- 1. General toxicity and genotoxicity of altertoxin I: A novel 28-day multiendpoint assessment in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA damage and repair kinetics of the Alternaria mycotoxins alternariol, altertoxin II and stemphyltoxin III in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 4. Alternaria alternata Toxins Synergistically Activate the Aryl Hydrocarbon Receptor Pathway In Vitro [mdpi.com]

- 5. The Alternaria mycotoxins alternariol and alternariol methyl ether induce cytochrome P450 1A1 and apoptosis in murine hepatoma cells dependent on the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternaria toxins: Altertoxin II is a much stronger mutagen and DNA strand breaking mycotoxin than alternariol and its methyl ether in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Markers for DNA damage are induced in the rat colon by the Alternaria toxin altertoxin-II, but not a complex extract of cultured Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

Altertoxin I: A Technical Guide to its Mechanism of Action on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Altertoxin I (ATX I) on bacterial DNA gyrase. ATX I, a mycotoxin belonging to the perylene-quinone class and produced by fungi of the Alternaria genus, has been identified as an inhibitor of this essential bacterial enzyme. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key concepts to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Catalytic Inhibition

Altertoxin I acts as a catalytic inhibitor of DNA gyrase. This mode of action means that ATX I interferes with the enzymatic activity of gyrase, specifically its ability to introduce negative supercoils into DNA, without stabilizing the covalent DNA-gyrase cleavage complex. This is in contrast to DNA gyrase poisons, such as fluoroquinolone antibiotics, which trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and subsequent cell death. The current evidence, based on the behavior of structurally similar compounds like Altertoxin II, suggests that ATX I does not induce the formation of these cleavage complexes.

dot

Caption: Mechanism of Altertoxin I as a catalytic inhibitor of DNA gyrase.

Quantitative Data on DNA Gyrase Inhibition

The inhibitory effect of Altertoxin I on DNA gyrase has been quantified in vitro. The following table summarizes the available data.

| Compound | Target Enzyme | Assay Type | Endpoint | Value | Reference |

| Altertoxin I | Bacterial DNA Gyrase | Supercoiling Assay | Initial Inhibitory Conc. | 50 µM | Jarolim et al., 2017[1] |

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds like Altertoxin I on the supercoiling function of DNA gyrase.

Objective: To measure the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA in the presence of a test compound.

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

-

Altertoxin I stock solution (in DMSO)

-

Control inhibitor (e.g., Novobiocin)

-

Sterile, nuclease-free water

-

STEB (Stop Buffer): 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL bromophenol blue

-

Agarose

-

TAE or TBE buffer for electrophoresis

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel documentation system

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.

-

Aliquot Master Mix: Distribute the master mix into pre-chilled reaction tubes.

-

Add Inhibitor: Add varying concentrations of Altertoxin I (or control inhibitor/vehicle) to the respective tubes.

-

Initiate Reaction: Add a pre-determined amount of DNA gyrase to each tube to start the reaction.

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Stop Reaction: Terminate the reactions by adding STEB buffer.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE or TBE buffer until adequate separation of supercoiled and relaxed DNA is achieved.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it using a gel documentation system. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of Altertoxin I.[1]

dot

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Differentiating Catalytic Inhibitors from Poisons

To definitively classify an inhibitor as catalytic or a poison, a DNA cleavage assay is necessary.

Principle: DNA gyrase poisons stabilize the cleavage complex, which can be trapped by the addition of a denaturant like SDS, leading to the linearization of the plasmid DNA. Catalytic inhibitors do not induce this cleavage.

dot

Caption: Logical workflow to differentiate between DNA gyrase poisons and catalytic inhibitors.

Conclusion and Future Directions

Altertoxin I is a confirmed inhibitor of bacterial DNA gyrase with an initial inhibitory concentration of 50 µM. Based on the available evidence for structurally related perylene-quinones, the mechanism of action is inferred to be catalytic inhibition, interfering with the supercoiling activity of the enzyme without stabilizing the DNA-gyrase cleavage complex. For definitive confirmation, further studies employing DNA cleavage assays are warranted. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring Altertoxin I and other perylene-quinones as potential antibacterial agents targeting DNA gyrase.

References

Altertoxin I: A Technical Whitepaper on the Inhibition of Human Topoisomerase II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altertoxin I (ATX I), a mycotoxin produced by fungi of the Alternaria genus, has been identified as an inhibitor of human topoisomerase II. This document provides an in-depth technical guide on the inhibitory mechanism of ATX I, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows. Understanding the interaction between ATX I and topoisomerase II is crucial for assessing its toxicological risk and exploring its potential as a scaffold for novel therapeutic agents.

Introduction to Human Topoisomerase II and Altertoxin I

Human topoisomerase II is a vital enzyme responsible for resolving DNA topological problems, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, passing another DNA segment through the break, and then resealing it. This catalytic cycle is essential for maintaining genomic integrity.

Altertoxin I is a perylene quinone mycotoxin that contaminates various food and feedstuffs. Research has demonstrated its genotoxic potential, which is, at least in part, attributable to its interaction with human topoisomerase II.[1][2]

Quantitative Analysis of Topoisomerase II Inhibition

The inhibitory potency of Altertoxin I and other related Alternaria mycotoxins against human topoisomerase IIα has been quantified using in vitro decatenation assays. The initial inhibitory concentration is a key parameter for comparing the efficacy of these compounds.

| Mycotoxin | Chemical Class | Initial Inhibitory Concentration (µM) on Human Topoisomerase IIα |

| Altertoxin I (ATX I) | Perylene Quinone | 50 [1][2][3] |

| Altertoxin II (ATX II) | Perylene Quinone | 25[1][2][3] |

| Stemphyltoxin III (STTX III) | Perylene Quinone | 10[1][2][3] |

| Alterperylenol (ALP) | Perylene Quinone | 75[1][2][3] |

| Alternariol (AOH) | Dibenzo-α-pyrone | 25[1][2][3] |

| Alternariol monomethyl ether (AME) | Dibenzo-α-pyrone | 25[1][2][3] |

Mechanism of Inhibition: Catalytic Inhibition

Altertoxin I acts as a catalytic inhibitor of human topoisomerase II. Unlike topoisomerase poisons (e.g., etoposide), which stabilize the covalent enzyme-DNA cleavage complex and lead to DNA double-strand breaks, catalytic inhibitors interfere with other steps of the enzymatic cycle without trapping the enzyme on the DNA. This can include preventing ATP hydrolysis or blocking the conformational changes necessary for enzyme turnover. The consequence of catalytic inhibition is the failure to resolve DNA catenanes, leading to issues in chromosome segregation during mitosis.

Figure 1: Topoisomerase II catalytic cycle and points of inhibition.

Cellular Consequences of Altertoxin I-Mediated Topoisomerase II Inhibition

The catalytic inhibition of topoisomerase II by Altertoxin I leads to the persistence of catenated DNA, particularly during the G2 and M phases of the cell cycle. This triggers a cellular response aimed at preventing mitotic catastrophe.

Figure 2: Cellular response to ATX I-mediated Topo II inhibition.

Experimental Protocols

The primary method for assessing the inhibitory activity of compounds against human topoisomerase II is the in vitro decatenation assay.

Human Topoisomerase IIα Decatenation Assay

Principle: This assay measures the ability of topoisomerase IIα to resolve catenated kinetoplast DNA (kDNA) into its individual minicircles. Inhibitors of the enzyme will prevent this decatenation, leaving the kDNA in its catenated form, which can be distinguished from the decatenated minicircles by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10x ATP Solution (20 mM)

-

Altertoxin I (dissolved in a suitable solvent, e.g., DMSO)

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose Gel in TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing the 1x assay buffer, 1x ATP, and kDNA.

-

Inhibitor Addition: Add varying concentrations of Altertoxin I or the solvent control to the reaction tubes.

-

Enzyme Addition: Add human topoisomerase IIα to each reaction tube to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the 5x stop buffer.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

-

Visualization: After electrophoresis, stain the gel with a suitable DNA stain and visualize the DNA bands under UV or blue light.

Interpretation of Results:

-

No Inhibition (Control): The kDNA will be fully decatenated and will appear as fast-migrating minicircles.

-

Inhibition: The kDNA will remain in its catenated form, which does not migrate out of the well or migrates as a high molecular weight smear.

Figure 3: Experimental workflow for the decatenation assay.

Conclusion and Future Directions

Altertoxin I is a confirmed catalytic inhibitor of human topoisomerase II, with an initial inhibitory concentration of 50 µM. Its mechanism of action, distinct from that of topoisomerase poisons, provides a valuable tool for studying the cellular consequences of impaired DNA decatenation. Further research is warranted to fully elucidate the specific interactions between ATX I and the topoisomerase II enzyme, which could inform the development of novel therapeutic agents targeting this crucial enzyme. Additionally, a comprehensive understanding of its toxicological profile is essential for food safety and risk assessment.

References

- 1. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Anti-HIV Activity of Altertoxin I and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-HIV activity of Altertoxin I and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and a mechanistic understanding of these potent natural compounds.

Quantitative Anti-HIV-1 Activity

Altertoxin I and its derivatives, isolated from the endophytic fungus Alternaria tenuissima, have demonstrated significant inhibitory effects against HIV-1 replication. The antiviral activity of these compounds has been quantified in cell-based assays, with key metrics summarized in the table below.

| Compound | 50% Inhibitory Concentration (IC50) (μM) | Concentration for Complete Inhibition (μM) |

| Altertoxin I | 1.42[1] | 2.20[1][2] |

| Altertoxin II | 0.21[1] | 0.30[1][2] |

| Altertoxin III | 0.29[1] | 1.50[1][2] |

| Altertoxin V | 0.09[1] | 0.50[1][2] |

Experimental Protocols

The evaluation of the anti-HIV activity of Altertoxin I and its derivatives was conducted using established in vitro methodologies. The following sections detail the key experimental protocols employed in the cited research.

Cell Line and Virus Strain

-

Cell Line: A3.01 human T-cell line, a CD4+ cell line susceptible to HIV-1 infection.

-

Virus Strain: HIV-1LAV, a laboratory-adapted strain of the human immunodeficiency virus type 1.

Cell-Based HIV-1 Replication Inhibition Assay

This assay is designed to determine the ability of a compound to inhibit HIV-1 replication in a T-cell line.

Materials:

-

A3.01 T-cells

-

HIV-1LAV virus stock

-

Altertoxin I or its derivatives (test compounds)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

96-well cell culture plates

-

Reverse Transcriptase (RT) Assay Kit

-

Positive control (e.g., Azidothymidine - AZT)

-

Negative control (e.g., DMSO)

Procedure:

-

Cell Preparation: Seed A3.01 T-cells into 96-well plates at a predetermined density.

-

Compound Addition: Add serial dilutions of the test compounds (Altertoxin I and its derivatives) to the wells. Include wells for positive and negative controls.

-

Virus Infection: Infect the cells with a standardized amount of HIV-1LAV.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 7-9 days).

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

-

Quantification of Viral Replication: Determine the extent of viral replication by measuring the reverse transcriptase (RT) activity in the collected supernatants using a commercially available RT assay kit.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control. Determine the 50% inhibitory concentration (IC50) using regression analysis.

Reverse Transcriptase (RT) Activity Assay (Colorimetric)

This assay quantifies the activity of the HIV-1 reverse transcriptase enzyme, which is a key indicator of viral replication.

Principle:

The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by the RT enzyme using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Procedure (based on a generic commercial kit):

-

Reaction Setup: In a microplate well, combine the cell culture supernatant (containing the virus and RT enzyme), the reaction buffer (containing template, primers, and DIG-labeled dUTPs), and the test compound.

-

Incubation: Incubate the plate to allow the RT enzyme to synthesize the DIG-labeled DNA.

-

Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated primer-DNA hybrid.

-

Detection: Add an anti-DIG-peroxidase antibody conjugate, which binds to the incorporated DIG.

-

Substrate Addition: Add a peroxidase substrate (e.g., ABTS) to induce a color change.

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the RT activity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-HIV activity of Altertoxin I and its derivatives.

Proposed Mechanism of Action: Inhibition of HIV-1 Replication

The primary mechanism by which Altertoxin I and its derivatives are thought to exert their anti-HIV activity is through the inhibition of key viral enzymes, namely reverse transcriptase and integrase. The following diagram depicts this proposed mechanism within the context of the HIV-1 life cycle.

References

Immunosuppressive Effects of Altertoxin I on Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altertoxin I (ATX-I), a mycotoxin produced by fungi of the Alternaria genus, has demonstrated notable immunomodulatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of the immunosuppressive effects of ATX-I on various immune cells. The primary focus of existing research has been on monocytic cells, revealing a significant inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. While direct quantitative data on the effects of ATX-I on other key immune cells such as T-cells, B-cells, and dendritic cells are limited, this guide outlines the established knowledge and provides detailed experimental protocols to facilitate further investigation into the broader immunopharmacological profile of this mycotoxin. The presented data and methodologies are intended to support researchers in assessing the risks associated with ATX-I exposure and exploring its potential as a scaffold for the development of novel anti-inflammatory therapeutics.

Quantitative Data on the Immunosuppressive Effects of Altertoxin I

The primary quantitative data available for Altertoxin I's immunosuppressive effects stem from in vitro studies on human monocytic cell lines. These studies have focused on the inhibition of the NF-κB signaling pathway, a key cascade in initiating inflammatory responses.

Table 1: Effect of Altertoxin I on LPS-Induced NF-κB Pathway Activation in THP-1 Lucia™ Monocytes [1]

| Concentration of Altertoxin I (µM) | Inhibition of NF-κB Activation (%) | Cell Viability (%) |

| ≥ 1 | Significant Suppression | Not specified |

| 10 | 52.8 ± 10.6 | No significant cytotoxic effects |

| 20 | 52.0 ± 1.9 | No significant cytotoxic effects |

Table 2: Cytotoxicity Profile of Altertoxin I in THP-1 Lucia™ Cells [1]

| Concentration of Altertoxin I (µM) | Cell Viability (%) |

| Up to 20 | No significant cytotoxic effects |

Known Signaling Pathways Modulated by Altertoxin I

The most well-documented signaling pathway affected by Altertoxin I is the Nuclear Factor-kappa B (NF-κB) pathway . In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.

Altertoxin I has been shown to suppress the LPS-induced activation of the NF-κB pathway in human monocytic THP-1 Lucia™ cells.[1] The precise molecular target of Altertoxin I within this pathway has not yet been fully elucidated.

While direct evidence is lacking for other pathways, some studies on complex mixtures of Alternaria toxins suggest potential interactions with the Aryl Hydrocarbon Receptor (AhR) pathway .[2] Further research is required to determine if Altertoxin I individually contributes to these effects.

Effects on Specific Immune Cells (Current Knowledge and Research Gaps)

Monocytes and Macrophages

As detailed above, the primary cellular targets of Altertoxin I identified to date are monocytes. The suppression of NF-κB activation in these cells suggests that Altertoxin I can inhibit the production of pro-inflammatory cytokines and other mediators that are crucial for the initiation and propagation of inflammatory responses. This indicates a potential to impair key macrophage functions such as phagocytosis, antigen presentation, and the orchestration of the adaptive immune response. However, direct experimental data on these specific functional outcomes following Altertoxin I treatment are currently unavailable.

T-Cells

There is a significant gap in the literature regarding the direct effects of Altertoxin I on T-lymphocytes. One study noted that Altertoxin I exhibited anti-HIV-1 activity at concentrations that were not significantly toxic to T-cells, suggesting a certain level of selectivity.[3] However, this study did not investigate the immunomodulatory effects on T-cell function, such as proliferation, differentiation into helper or cytotoxic T-cells, or cytokine production (e.g., IFN-γ, IL-2, IL-4). Given the central role of T-cells in adaptive immunity, this is a critical area for future research.

B-Cells

Currently, there is no specific data on the effects of Altertoxin I on B-lymphocytes. It is unknown whether Altertoxin I affects B-cell activation, proliferation, differentiation into plasma cells, or antibody production. An in vivo study on a mixture of Alternaria toxins, not specifically Altertoxin I, did show an increase in B-lymphocytes, suggesting a potential for complex immunomodulatory effects that warrant further investigation.[4]

Dendritic Cells